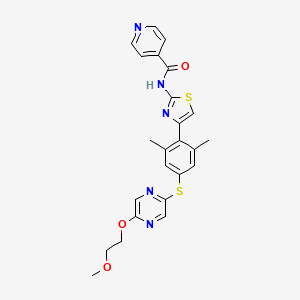

N-(4-{4-(5-(2-Methoxyethoxy)pyrazin-2-ylthio)-2,6-dimethylphenyl}thiazol-2-yl)isonicotinamide

Overview

Description

TAI-95 is an inhibitor of highly expressed cancer protein 1 (Hec1).

Biological Activity

N-(4-{4-(5-(2-Methoxyethoxy)pyrazin-2-ylthio)-2,6-dimethylphenyl}thiazol-2-yl)isonicotinamide, often referred to as compound 1438638-83-5, is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound consists of several functional groups that contribute to its biological activity:

- Pyrazinylthio Group : Enhances interaction with biological targets.

- Thiazolyl and Isonicotinamide Moieties : Implicated in various pharmacological effects.

- Methoxyethoxy Substituent : May influence solubility and bioavailability.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. The compound exhibits significant cytotoxicity against various cancer cell lines, which is attributed to its ability to induce apoptosis and inhibit cell proliferation.

- Inhibition of Oncogenic Pathways : The compound has been shown to inhibit key proteins involved in cancer cell survival, including MDM2 and XIAP. This dual inhibition leads to the activation of p53, a critical tumor suppressor protein.

- Caspase Activation : It promotes the activation of caspases (3, 7, and 9), which are essential for the execution phase of apoptosis in cells.

- Cell Cycle Arrest : Studies indicate that treatment with this compound results in cell cycle arrest at the G1 phase, further contributing to its anticancer efficacy.

Table of Anticancer Activity

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| EU-1 | 0.3 | Induces apoptosis via caspase activation |

| EU-3 | 0.4 | Inhibits MDM2 and XIAP |

| NB-1643 | 0.5 | Cell cycle arrest at G1 phase |

| SHEP1 | 1.0 | Promotes p53 activation |

In Vivo Studies

In vivo experiments using murine models have demonstrated that this compound can significantly reduce tumor size without notable toxicity to normal tissues.

Case Studies

- Study on Leukemia Cells : A study published in Cancer Research reported that this compound exhibited potent antiproliferative effects on human leukemia cell lines (EU-1 and EU-3), with IC50 values significantly lower than traditional chemotherapeutics.

- Normal Hematopoiesis Assessment : Clonogenic assays showed that this compound did not adversely affect normal hematopoietic stem cells, indicating a favorable therapeutic index compared to doxorubicin.

Pharmacokinetics and Toxicology

Preliminary pharmacokinetic studies suggest that the compound has a favorable absorption profile with moderate bioavailability. Toxicological assessments indicate low toxicity levels in non-cancerous cell lines and animal models, making it a promising candidate for further development as an anticancer agent.

Properties

IUPAC Name |

N-[4-[4-[5-(2-methoxyethoxy)pyrazin-2-yl]sulfanyl-2,6-dimethylphenyl]-1,3-thiazol-2-yl]pyridine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N5O3S2/c1-15-10-18(34-21-13-26-20(12-27-21)32-9-8-31-3)11-16(2)22(15)19-14-33-24(28-19)29-23(30)17-4-6-25-7-5-17/h4-7,10-14H,8-9H2,1-3H3,(H,28,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICECVTFTHRPNOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C2=CSC(=N2)NC(=O)C3=CC=NC=C3)C)SC4=NC=C(N=C4)OCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23N5O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

493.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.